1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine
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Overview
Description
1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to a pyridine-substituted piperazine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using other cyclization methods.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.
Coupling Reaction: Finally, the benzylated piperidine and the pyridine-substituted piperazine are coupled together using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under appropriate reaction conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine or piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine rings, using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including its interaction with various biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl and pyridine groups play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine can be compared with other similar compounds, such as:
1-Benzylpiperidine: Lacks the pyridine-substituted piperazine ring, making it less versatile in terms of chemical reactivity and biological activity.
4-(Pyridin-2-yl)piperazine: Lacks the benzyl group, which affects its binding affinity and specificity towards certain molecular targets.
1-(1-Benzylpiperidin-4-yl)piperazine:
The presence of both the benzyl and pyridine groups in this compound makes it unique and valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4/c1-2-6-19(7-3-1)18-23-12-9-20(10-13-23)24-14-16-25(17-15-24)21-8-4-5-11-22-21/h1-8,11,20H,9-10,12-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKLVKMRSJDFEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=N3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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